Product packaging for Phthalylsulfamethizole(Cat. No.:CAS No. 485-24-5)

Phthalylsulfamethizole

カタログ番号: B1622888
CAS番号: 485-24-5
分子量: 418.5 g/mol
InChIキー: IVOLPXGGYPYZOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Context and Evolution of Phthalylsulfamethizole in Chemical Research

The journey of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides. In 1935, the discovery that the dye prontosil (B91393) had antibacterial activity marked a new era in treating infections. karger.com This led to the development of a wide array of sulfanilamide (B372717) derivatives. karger.com Sulfamethizole (B1682507), a sulfonamide antibiotic characterized by a 1,3,4-thiadiazole (B1197879) nucleus, emerged from this wave of research. scribd.comwikipedia.org

The chemical synthesis of this compound involves the reaction of sulfamethizole with phthalic anhydride (B1165640). derpharmachemica.comresearchgate.net This reaction results in the formation of 2-[{4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl}carbamoyl]benzoic acid, the chemical name for this compound. derpharmachemica.comresearchgate.net The evolution of research on this compound has transitioned from its initial exploration as a bacteriostatic agent to more recent investigations into its potential for other therapeutic applications, driven by modern computational techniques.

General Significance of Sulfonamide and Phthalimide (B116566) Scaffolds in Academic Chemistry

The two core structural components of this compound, the sulfonamide and phthalimide scaffolds, are of considerable interest in academic and medicinal chemistry.

The sulfonamide scaffold is a cornerstone of medicinal chemistry. ontosight.ai Since the initial discovery of their antibacterial properties, sulfonamides have been found to exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.aiwikipedia.org Their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase in bacteria is a classic example of antimetabolite theory in action. ontosight.ai The versatility of the sulfonamide group allows for the synthesis of a multitude of derivatives with diverse therapeutic potentials. ontosight.ai

The phthalimide scaffold is also a significant pharmacophore in drug discovery. iarc.fr Phthalimide derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects. iarc.fr The hydrophobic nature of the phthalimide structure can enhance a molecule's ability to cross biological membranes. wikipedia.org The Gabriel synthesis, which uses phthalimide, is a well-established method in organic chemistry for the preparation of primary amines. wikipedia.org The combination of these two scaffolds in this compound creates a molecule with a rich chemical heritage and diverse potential.

Methodological Frameworks in Contemporary Chemical Compound Research

The study of chemical compounds like this compound relies on a variety of modern methodological frameworks. These can be broadly categorized into experimental and computational approaches.

Experimental analysis involves the use of sophisticated instrumentation to determine the structure, composition, and properties of a compound. wuxiapptec.com Key techniques include:

Spectroscopy: Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure. wuxiapptec.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are essential for separating and purifying compounds, as well as for analytical quantification. researchgate.netgoogle.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of a compound. googleapis.com

Computational research has become an indispensable tool in modern drug discovery. jddtonline.info These in silico methods allow for the rapid screening of large compound libraries and the prediction of molecular interactions. jddtonline.infopatsnap.com

Virtual Screening (VS): This computational technique is used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jddtonline.infopatsnap.com

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jddtonline.infonih.gov It is frequently used to predict the binding affinity and mode of action of a small molecule at the active site of a protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. jddtonline.info

These methodological frameworks provide a comprehensive approach to understanding the chemical and biological properties of compounds like this compound, from their basic physicochemical characteristics to their potential interactions with biological targets.

Overview of Key Research Domains for this compound

The research on this compound has primarily focused on two distinct domains: its role as an anti-infective agent and, more recently, its potential as an antiviral candidate identified through computational methods.

Table 1: Key Research Domains for this compound

Research Domain Description
Anti-infective Agent As a sulfonamide, this compound functions by inhibiting bacterial folic acid synthesis, a pathway essential for bacterial growth. ontosight.ai This mechanism confers its bacteriostatic properties against a range of bacteria. scribd.comontosight.ai

| Antiviral Research (Computational) | Recent in silico studies have identified this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2. nih.govuni-muenster.de These virtual screening and molecular docking studies suggest a possible role in the development of treatments for viral diseases. nih.govsemanticscholar.org |

As an anti-infective, this compound is part of the broader class of sulfonamide antibiotics used to treat bacterial infections. ontosight.ai Its mechanism of action is well-understood within this context. ontosight.ai The emergence of computational drug discovery has opened new avenues for research, leading to the identification of this compound in virtual screening campaigns against viral targets like the SARS-CoV-2 main protease. nih.gov These computational hits provide a foundation for further experimental validation to determine their actual therapeutic potential. patsnap.com

Physicochemical Properties of this compound

The fundamental physical and chemical properties of a compound are crucial for understanding its behavior and for its application in research.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₆H₁₂N₄O₅S₂
Molecular Weight 412.42 g/mol
IUPAC Name 2-[[4-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]carbamoyl]benzoic acid
CAS Number 485-24-5

| Appearance | Solid |

Data sourced from various chemical databases and may vary slightly between sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N4O5S2 B1622888 Phthalylsulfamethizole CAS No. 485-24-5

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

485-24-5

分子式

C17H14N4O5S2

分子量

418.5 g/mol

IUPAC名

2-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C17H14N4O5S2/c1-10-19-20-17(27-10)21-28(25,26)12-8-6-11(7-9-12)18-15(22)13-4-2-3-5-14(13)16(23)24/h2-9H,1H3,(H,18,22)(H,20,21)(H,23,24)

InChIキー

IVOLPXGGYPYZOM-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

正規SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

他のCAS番号

485-24-5

製品の起源

United States

Advanced Analytical Techniques for Phthalylsulfamethizole Characterization and Quantification in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of Phthalylsulfamethizole. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can provide complementary pieces of information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. researchgate.netuobasrah.edu.iq In this compound research, both ¹H and ¹³C NMR would be employed to confirm the identity and purity of the compound. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those from the aromatic protons on both the phthalyl and the sulfanilamide (B372717) moieties, the single proton of the amide linkage, and the methyl group on the thiadiazole ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent, non-equivalent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. ceitec.cz For this compound, distinct signals would be expected for the carbonyl carbons of the phthalyl group, the various aromatic carbons, the carbons of the thiadiazole ring, and the methyl carbon. The chemical shifts of these carbons provide crucial information for structural confirmation. ceitec.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Moieties (in DMSO-d₆)

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phthaloyl GroupAromatic CH (4H)~7.6 - 7.9~128 - 135
Quaternary Aromatic C-~130 - 132
Carbonyl C=O-~167 - 169
Carboxyl C=O-~169 - 171
Sulfamethizole (B1682507) GroupAromatic CH (4H)~6.7 (ortho to NH₂) & ~7.6 (ortho to SO₂)~113 - 153
Thiadiazole Quaternary C-~155 - 170
Methyl CH₃~2.4~15
Amine NH₂Broad singlet ~5.9-

Note: These are predicted values based on the structures of phthalic acid and sulfamethizole and may vary in the actual spectrum of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. nih.govjafs.com.pl When this compound is analyzed by MS, it is first ionized to create a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular mass. ceitec.cz

Subsequent fragmentation of the molecular ion within the mass spectrometer produces smaller, characteristic fragment ions. jafs.com.pl Analysis of the m/z values of these fragments helps to confirm the structure. For this compound (C₁₇H₁₄N₄O₅S₂), the expected molecular weight is approximately 418.45 g/mol .

Key fragmentation pathways would likely involve:

Cleavage of the amide bond between the phthaloyl and sulfamethizole moieties.

Loss of sulfur dioxide (SO₂), a common fragmentation for arylsulfonamides, resulting in a loss of 64 mass units. nih.gov

Fragmentation of the phthalic anhydride (B1165640) group.

Cleavage within the thiadiazole ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (approx.)Possible Fragment Ion StructureFragmentation Pathway
418[C₁₇H₁₄N₄O₅S₂]⁺Molecular Ion (M⁺)
270[C₉H₁₀N₄O₂S₂]⁺Sulfamethizole moiety
149[C₈H₅O₃]⁺Phthaloyl moiety
156[C₆H₆NO₂S]⁺Sulfanilamide fragment
108[C₄H₄N₂S]⁺Fragment from sulfamethizole ring
92[C₆H₆N]⁺Aminophenyl fragment

Note: The relative abundance of these fragments would depend on the ionization technique and energy used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. researchgate.net Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. dtic.mil The IR spectrum of this compound would be complex but would be expected to show key absorption bands confirming its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly in conjugated systems like aromatic rings. researchgate.netsemanticscholar.org The UV spectrum of this compound would show absorption maxima (λ_max) corresponding to the π → π* transitions of its aromatic and heterocyclic rings. The exact position of these maxima can be influenced by the solvent and the pH of the solution. google.com

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

TechniqueFunctional Group / SystemExpected Absorption Range
Infrared (IR)N-H stretch (Amide)3200-3400 cm⁻¹
C-H stretch (Aromatic)3000-3100 cm⁻¹
C=O stretch (Amide & Carboxylic Acid)1650-1760 cm⁻¹ (likely two distinct peaks)
C=C stretch (Aromatic)1450-1600 cm⁻¹
S=O stretch (Sulfonamide)1300-1350 cm⁻¹ (asymmetric) & 1140-1180 cm⁻¹ (symmetric)
C-N stretch1200-1350 cm⁻¹
UV-Visible (UV-Vis)Phthaloyl Chromophoreλ_max ~230 nm and ~275 nm
Sulfanilamide Chromophoreλ_max ~260-280 nm

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net This technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. researchgate.netjptcp.com The resulting diffraction pattern is used to calculate an electron density map, from which the exact positions of all atoms can be determined. researchgate.net

For this compound, a successful X-ray crystal structure determination would provide unambiguous proof of its constitution and stereochemistry. It would reveal precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov Although obtaining a suitable crystal can be a significant challenge, the data it provides is unparalleled in its detail and accuracy. xtalpi.comdectris.com

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of pharmaceutical compounds like this compound. chemicalbook.comasianjpr.com A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method Development: The process involves systematically optimizing various chromatographic parameters to achieve a good separation with sharp, symmetrical peaks in a reasonable analysis time. asianjpr.com

Column Selection: A C18 column is a common starting point for a molecule with the polarity of this compound.

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The ratio is adjusted to control the retention time. The pH of the buffer is critical and is optimized to ensure the compound is in a single ionic form.

Detector Selection: A UV detector is most common, set to a wavelength where this compound exhibits strong absorbance (e.g., one of its λ_max values, such as ~270 nm) to ensure high sensitivity. asianjpr.com

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time.

Method Validation: Once developed, the method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is fit for its intended purpose. uobasrah.edu.iqmzcloud.org Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. massbank.jp

Table 4: Example HPLC Method Parameters for Analysis of a Related Sulfonamide

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) redalyc.org
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 6.15) (20:80, v/v) nih.gov
Flow Rate1.0 mL/min redalyc.org
DetectionUV at 270 nm(Typical)
TemperatureAmbient or controlled (e.g., 40 °C) globalresearchonline.net
Injection Volume10-20 µL aurigeneservices.com

Note: This table shows typical conditions for related sulfonamides and would serve as a starting point for developing a specific method for this compound.

Gas Chromatography (GC) for Volatile this compound Metabolites (if applicable)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. azolifesciences.com In the context of this compound, direct analysis by GC is not feasible due to the compound's large molecular weight, high polarity, and low volatility. However, GC, especially when coupled with mass spectrometry (GC-MS), is highly applicable for the analysis of its more volatile metabolites or degradation products. azolifesciences.comnih.gov

For GC analysis, non-volatile metabolites must first undergo a chemical derivatization process to increase their volatility. nih.govnih.gov This typically involves reacting the polar functional groups (such as carboxylic acids, amines, and hydroxyls) with a derivatizing agent to form more volatile and thermally stable esters or silyl (B83357) ethers. For instance, if this compound were to hydrolyze, it would yield phthalic acid and sulfamethizole. The sulfamethizole could be further broken down. These smaller, more polar molecules would require derivatization for GC analysis.

The GC system separates these derivatized metabolites based on their boiling points and interaction with the GC column's stationary phase. creative-proteomics.com The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. azolifesciences.com

Table 1: Potential GC-MS Analysis of this compound Degradation Products

Potential Degradation ProductDerivatization ReagentExpected Derivatized ProductRationale
Phthalic AcidBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Bis(trimethylsilyl) phthalate (B1215562)Converts carboxylic acid groups into more volatile silyl esters.
SulfamethizoleDiazomethaneMethylated derivativesMethylates acidic protons on the sulfonamide and heterocyclic ring, increasing volatility.
2-Amino-5-methyl-1,3,4-thiadiazole (B108200)Acetic AnhydrideAcetylated derivativeConverts primary amine group into an amide, improving chromatographic behavior.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic chemistry to monitor the progress of reactions and assess the purity of products. itwreagents.commit.eduwordpress.com In the context of this compound synthesis (e.g., the reaction between phthalic anhydride and sulfamethizole), TLC can provide a qualitative assessment of the reaction's completion.

The process involves spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a chamber with a suitable solvent system. msu.edu The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase (solvent). Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica and have lower Rf values. mit.edu

By spotting the starting materials, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, a chemist can track the consumption of reactants and the formation of the this compound product. msu.edu The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. TLC is also used to determine the optimal solvent system for purification by column chromatography. mit.edu

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

Spot on TLC PlateCompound(s)Observed Rf ValueInterpretation
1Sulfamethizole (Starting Material)0.35Reference spot for one of the reactants.
2Reaction Mixture (t = 1 hour)0.35, 0.60Both starting material and product are present; reaction is ongoing.
3Reaction Mixture (t = 4 hours)0.60The spot for Sulfamethizole (Rf 0.35) has disappeared, indicating the reaction is likely complete.
4This compound (Product)0.60Reference spot for the desired product.
Note: Rf values are hypothetical and depend on the specific solvent system used.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the sensitive and selective quantification of this compound and its metabolites in complex biological or environmental matrices, hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for this purpose. eag.comnih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the highly sensitive and selective detection of tandem mass spectrometry. eag.commeasurlabs.com

In an LC-MS/MS system, the sample is first injected into the LC column, where this compound is separated from other matrix components. eag.com The eluent from the column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of this compound, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. eag.com This precursor-to-product ion transition is unique to the target analyte, providing exceptional selectivity and reducing matrix interference. creative-proteomics.com This technique is particularly valuable for pharmacokinetic studies and residue analysis.

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterSettingPurpose
LC ColumnC18 reverse-phaseSeparates compounds based on hydrophobicity.
Mobile PhaseGradient of water with formic acid and acetonitrileElutes this compound from the column.
Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently ionizes the analyte.
Precursor Ion (m/z)435.0Selects the protonated molecular ion of this compound.
Product Ion (m/z)289.1A specific fragment ion monitored for quantification, enhancing selectivity.
Collision Energy (eV)25Optimizes the fragmentation of the precursor ion.
Note: Parameters are illustrative and require optimization for specific instrumentation and applications.

Advanced Detection and Characterization Methods

Beyond chromatographic separations, a suite of other advanced analytical methods is crucial for the unambiguous identification, structural validation, and physicochemical characterization of this compound in research settings.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary. longdom.orgsciex.com The separation is based on the differential migration rates of charged species, which depend on their charge-to-size ratio. longdom.org Given that this compound possesses acidic protons and can carry a charge in a buffered solution, CE, particularly Capillary Zone Electrophoresis (CZE), is a suitable technique for its analysis.

CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. diva-portal.org It can be used to assess the purity of this compound by separating it from structurally similar impurities, isomers, or degradation products with high resolution. The choice of background electrolyte (BGE), its pH, and concentration are critical parameters that can be optimized to achieve the desired separation. diva-portal.org

Table 4: General Capillary Electrophoresis Conditions for Analysis

ParameterConditionRationale
CapillaryFused-silica (e.g., 50 µm i.d., 50 cm length)Provides the medium for electrophoretic separation.
Background Electrolyte (BGE)25 mM Phosphate buffer, pH 7.0Maintains a constant pH and ionic strength, controlling analyte charge and electroosmotic flow.
Applied Voltage20-30 kVDrives the separation of the analytes.
Temperature25 °CEnsures reproducible migration times by controlling viscosity. sciex.com
DetectionUV Absorbance at 254 nmMonitors the analyte as it passes the detector window.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) within a pure compound. webassign.net The results are used to calculate the empirical formula of the substance—the simplest whole-number ratio of atoms in the compound. chemcollective.orglibretexts.org

For a known compound like this compound, elemental analysis serves as a crucial method for identity and purity confirmation. By comparing the experimentally determined elemental composition against the theoretical values calculated from its molecular formula (C₁₇H₁₄N₄O₅S₂), a researcher can validate the synthesis and purification of the compound. A close match between the experimental and theoretical percentages provides strong evidence of the compound's identity and high purity.

Table 5: Elemental Composition of this compound (C₁₇H₁₄N₄O₅S₂)

ElementTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)46.99%46.95%
Hydrogen (H)3.25%3.28%
Nitrogen (N)12.90%12.85%
Oxygen (O)18.41%18.49%
Sulfur (S)14.76%14.71%
The theoretical percentages are calculated from the molecular formula. Experimental values are hypothetical but would be expected to be very close for a pure sample.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Research Applications

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two complementary techniques that provide valuable information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net The resulting TGA thermogram plots mass loss versus temperature, providing information on thermal stability, decomposition temperatures, and the composition of multi-component systems. For this compound, TGA would identify the temperature at which the compound begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgmt.com A DSC thermogram reveals thermal transitions such as melting (endothermic peak) and crystallization (exothermic peak). filab.fr For this compound, DSC can be used to determine its melting point and enthalpy of fusion, which are key physical properties indicative of its purity and crystalline form.

Table 6: Summary of Hypothetical Thermal Analysis Data for this compound

Analysis TechniqueParameter MeasuredHypothetical ResultSignificance
TGAOnset of Decomposition (Td)~250 °CIndicates the upper limit of thermal stability for the compound.
DSCMelting Point (Tm)~220 °C (endothermic peak)A sharp melting peak is characteristic of a pure crystalline substance.
DSCEnthalpy of Fusion (ΔHf)85 J/gQuantifies the energy required to melt the sample, related to its crystallinity.

Molecular and Biochemical Mechanisms of Action Research on Phthalylsulfamethizole

In Vitro Studies of Target Enzyme Inhibition

In vitro research is fundamental to understanding the direct interaction between Phthalylsulfamethizole and its molecular target. These studies isolate the enzyme and inhibitor from complex biological systems to quantify the inhibitory action.

This compound functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) (EC 2.5.1.15). wikipedia.org This enzyme is critical in the bacterial de novo synthesis of folate, as it catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.gov As most bacteria cannot uptake folate from their environment, they are dependent on this pathway for survival. wikipedia.org

Structurally, sulfonamides like this compound are analogues of pABA. This similarity allows them to bind to the pABA-binding site on the DHPS enzyme. nih.govnih.gov By occupying this active site, this compound competitively inhibits the binding of the natural substrate, pABA, thereby blocking the synthesis of dihydropteroate. jmchemsci.com This action effectively halts the folic acid pathway, which in turn prevents the synthesis of essential nucleic acids (DNA and RNA), leading to a bacteriostatic effect where cell division and growth are arrested. jmchemsci.com

The potency and nature of enzyme inhibition by a compound like this compound are quantified through enzyme kinetics studies. Key parameters determined in these assays are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This value is dependent on the experimental conditions, including the concentration of the substrate (pABA). psu.edu For competitive inhibitors, the measured IC₅₀ will increase as the substrate concentration increases.

The inhibition constant (Kᵢ) is a more absolute measure of the binding affinity between the inhibitor and the enzyme. nih.gov For a competitive inhibitor, the Kᵢ represents the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme, indicating a more potent inhibitor. nih.gov These values are typically determined through radiometric or colorimetric assays that measure the rate of product formation at various substrate and inhibitor concentrations. nih.govfrontiersin.org

While specific Kᵢ and IC₅₀ values for this compound are not widely reported in publicly available literature, data for other sulfonamides against DHPS from various pathogens illustrate the typical findings of such studies.

Table 1: Representative Enzyme Kinetic Data for Sulfonamides Against Dihydropteroate Synthase (DHPS) from Various Organisms. (Data is illustrative of the research type and not specific to this compound).
CompoundOrganismKinetic ParameterValue (µM)Reference
Sulfadiazine (B1682646)Toxoplasma gondiiIC₅₀19 psu.edu
Sulfamethoxazole (B1682508)Toxoplasma gondiiKᵢ16.5 psu.edu
SulfadoxinePlasmodium falciparum (Sensitive Strain)Kᵢ0.14 nih.gov
SulfadoxinePlasmodium falciparum (Resistant Strain)Kᵢ98.3 nih.gov

Cellular and Subcellular Interaction Investigations

Beyond direct enzyme inhibition, understanding how this compound interacts with and affects the whole microbial cell is crucial.

For an antibiotic to be effective, it must first cross the bacterial cell wall and membrane to reach its intracellular target. The mechanisms and efficiency of this compound uptake and its subsequent distribution within microbial cells are critical determinants of its activity. However, specific studies detailing the transport kinetics of this compound into bacterial cells are not readily found in the reviewed scientific literature.

Generally, small molecules like sulfonamides can enter bacterial cells through passive diffusion across the cell membrane, driven by a concentration gradient. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, would influence the rate of this diffusion. Alternatively, uptake could be mediated by specific or non-specific transport proteins embedded in the cell membrane. Research in this area would typically involve incubating bacterial cultures with radiolabeled this compound and measuring its intracellular concentration over time to determine uptake rates and accumulation levels.

The primary metabolic impact of this compound is the direct inhibition of the folate synthesis pathway. However, the consequences of this inhibition extend to other interconnected metabolic networks. Folate cofactors are essential for the transfer of one-carbon units in various biosynthetic pathways. nih.gov

Therefore, the depletion of these cofactors due to DHPS inhibition would have several downstream effects:

Nucleotide Metabolism: The most immediate effect is the disruption of purine (B94841) and thymidylate synthesis, which directly impedes DNA replication and repair, as well as RNA synthesis. frontiersin.org

Amino Acid Metabolism: The synthesis of certain amino acids, such as methionine and glycine, is dependent on folate-mediated reactions. Inhibition of the folate pathway can thus lead to deficiencies in these crucial building blocks for protein synthesis.

Central Carbon Metabolism: A halt in major biosynthetic activities can lead to feedback inhibition and dysregulation of central carbon metabolism pathways like glycolysis and the tricarboxylic acid (TCA) cycle, as the demand for precursor metabolites and energy (ATP, NADH) changes. nih.govnih.gov

Studying these broader metabolic effects often involves techniques like metabolomics, where changes in the concentrations of numerous intracellular metabolites are measured following antibiotic exposure. bmglabtech.com

Molecular Docking and Simulation of Target Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a ligand (this compound) and its target protein (DHPS) at an atomic level. jmchemsci.com These in silico methods complement experimental data by providing a visual and energetic model of the binding event.

The process involves using a known 3D crystal structure of the DHPS enzyme, often obtained from the Protein Data Bank (PDB). jmchemsci.commdpi.com Using docking software, the this compound molecule is computationally placed into the pABA binding pocket of the enzyme. The program then calculates the most favorable binding pose based on a scoring function, which estimates the binding free energy (ΔG) or a docking score. jmchemsci.com A more negative binding energy suggests a more stable and higher-affinity interaction. jmchemsci.com

These simulations can reveal specific interactions, such as:

Hydrogen bonds: Key stabilizing interactions between the inhibitor and amino acid residues in the active site.

Hydrophobic interactions: Interactions between nonpolar regions of the inhibitor and the enzyme.

Electrostatic interactions: Attraction or repulsion between charged groups.

While specific docking studies for this compound are not found in the reviewed literature, analyses of other sulfonamides with DHPS provide a clear framework for the expected interactions. mdpi.comresearchgate.net A hypothetical docking result for this compound would identify key residues within the DHPS active site responsible for its binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Bacterial Dihydropteroate Synthase (DHPS) Active Site. (This data is illustrative and based on typical findings for sulfonamides).
ParameterDescriptionPredicted Value/Interaction
Binding Affinity (ΔG)Estimated free energy of binding. More negative values indicate stronger binding.-7.0 to -9.5 kcal/mol
Hydrogen BondsSpecific polar interactions with active site residues.Interactions with residues such as Arginine, Lysine, and Asparagine in the pABA binding pocket.
Hydrophobic InteractionsNonpolar interactions with active site residues.Interactions with residues like Proline, Phenylalanine, and Isoleucine lining the binding pocket.
Binding OrientationPosition and conformation of the inhibitor in the active site.The sulfonyl group mimics the carboxylate of pABA; the aniline (B41778) nitrogen mimics the p-amino group of pABA.

Ligand-Protein Binding Mechanisms

This compound, a member of the sulfonamide class of antibiotics, exerts its therapeutic effect by targeting and inhibiting a crucial enzyme in the folate biosynthesis pathway of bacteria, known as dihydropteroate synthase (DHPS). nih.govnih.govfrontiersin.orgacs.org This pathway is essential for the synthesis of nucleic acids, which are the building blocks of DNA and RNA, and in its absence, bacterial cells are unable to divide and multiply. researchgate.net The inhibitory action of this compound is primarily due to its structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (pABA). acs.orgnih.gov

The binding of this compound to DHPS is a classic example of competitive inhibition. nih.govnih.govresearchgate.net It directly competes with pABA for binding at the enzyme's active site. acs.org The crystal structures of DHPS in complex with sulfonamides have revealed that these drugs occupy the same physical space within the active site as pABA. nih.gov The binding of the other substrate, 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), to a deep cleft in the enzyme is a prerequisite for the binding of pABA, a process that induces the opening of flexible loops at the solvent-exposed part of the active site to create the pABA binding pocket. researchgate.net this compound, with its p-aminobenzoic acid moiety, can then bind to this pocket.

General Binding Characteristics of Sulfonamides to Dihydropteroate Synthase (DHPS)
ParameterDescriptionRelevance to this compound
Target EnzymeDihydropteroate Synthase (DHPS)The primary molecular target of this compound. nih.gov
Binding Sitep-Aminobenzoic Acid (pABA) binding pocket within the active siteThis compound occupies this site, preventing the binding of the natural substrate. nih.gov
Mechanism of InhibitionCompetitive InhibitionThis compound directly competes with pABA. researchgate.net
Prerequisite for BindingBinding of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP)Induces a conformational change that forms the pABA binding pocket. researchgate.net

Research on Antimicrobial Resistance Mechanisms to Phthalylsulfamethizole

Biochemical Resistance Pathways in Microorganisms

The biochemical routes of resistance to sulfonamides are primarily centered on alterations of the drug's target, its reduced intracellular accumulation, or its inactivation.

The most well-documented mechanism of resistance to sulfonamides involves modifications to the dihydropteroate (B1496061) synthase (DHPS) enzyme. These alterations reduce the binding affinity of the sulfonamide to the enzyme, thereby allowing the bacterium to continue producing folic acid even in the presence of the drug.

Mutations within the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site. These changes can decrease the enzyme's affinity for sulfonamides while preserving its ability to bind to its natural substrate, para-aminobenzoic acid (pABA). This selective pressure has led to the emergence of various DHPS mutations across different bacterial species.

Bacterial Species Common DHPS Mutations Impact on Sulfonamide Susceptibility
Escherichia coliInsertions or deletions in the folP geneHigh-level resistance
Streptococcus pneumoniaeInsertions and amino acid substitutions near the active siteStepwise increase in resistance with accumulation of mutations
Neisseria meningitidisMosaic folP genes resulting from horizontal gene transferHigh-level resistance
Staphylococcus aureusPoint mutations leading to amino acid substitutionsVarying levels of resistance

It is important to note that while these mutations are well-characterized for other sulfonamides, specific studies detailing DHPS mutations in response to Phthalylsulfamethizole are not extensively available.

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. The overexpression of these pumps can lead to a decrease in the intracellular concentration of a drug, rendering it less effective. Several families of efflux pumps are known to contribute to multidrug resistance in bacteria.

While the direct involvement of efflux pumps in resistance to this compound has not been a specific focus of extensive research, it is a recognized mechanism of resistance for the broader sulfonamide class. The regulation of these pumps is a complex process, often involving transcriptional regulators that can be activated in response to cellular stress, including exposure to antibiotics.

Another potential biochemical resistance mechanism is the enzymatic inactivation or modification of the antibiotic itself. This can occur through hydrolysis, acetylation, or other chemical modifications that render the drug inactive. While enzymatic degradation is a known resistance strategy for other classes of antibiotics, there is a lack of specific published research demonstrating the enzymatic inactivation of this compound by resistant microorganisms. The metabolism of this compound in the human body is known, but this is distinct from enzymatic inactivation as a bacterial resistance mechanism.

Genetic Basis of Resistance Acquisition

The genetic underpinnings of resistance to sulfonamides are multifaceted, involving both the acquisition of new genetic material and modifications to the existing bacterial genome.

A primary driver of the spread of sulfonamide resistance is the horizontal transfer of resistance genes via plasmids. Plasmids are small, extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria. These mobile genetic elements can carry genes that confer resistance to multiple antibiotics.

For sulfonamides, the most significant plasmid-borne resistance genes are the sul genes (sul1, sul2, and sul3). These genes encode for alternative, drug-resistant forms of DHPS that are not effectively inhibited by sulfonamides. The prevalence of these genes, often found on integrons and transposons within plasmids, has been a major factor in the widespread dissemination of sulfonamide resistance among pathogenic bacteria. Studies have shown that plasmids can carry resistance genes for both sulfonamides and other antibiotics like streptomycin. asm.org

Plasmid-Borne Gene Function Commonly Found In
sul1Encodes a highly resistant dihydropteroate synthaseClass 1 integrons on various plasmids
sul2Encodes a resistant dihydropteroate synthaseSmall non-conjugative or large transmissible plasmids
sul3Encodes a resistant dihydropteroate synthasePlasmids in E. coli and other Enterobacteriaceae

In addition to the acquisition of resistance genes, mutations within the bacterial chromosome can also lead to reduced susceptibility to sulfonamides. As discussed in section 5.1.1, mutations in the chromosomal folP gene are a key mechanism. These mutations arise spontaneously and can be selected for under antibiotic pressure. The accumulation of multiple chromosomal mutations can lead to a gradual increase in the level of resistance. While this is a known mechanism for sulfonamides in general, specific research detailing chromosomal mutations that specifically reduce susceptibility to this compound is limited.

In Vitro Models for Studying Resistance Development

In vitro models are indispensable tools for elucidating the mechanisms by which bacteria develop resistance to antimicrobial agents. These laboratory-based models allow for the controlled study of evolutionary pathways leading to resistance, the identification of genetic determinants, and the characterization of the resulting resistant phenotypes. For sulfonamides, including this compound, various in vitro systems are employed to simulate and analyze the emergence of resistance in bacterial populations.

Serial Passaging Experiments and Mutagenesis Studies

Serial passaging experiments and mutagenesis studies are fundamental approaches to investigating the development of antimicrobial resistance in vitro. These methods allow researchers to mimic the process of evolving resistance and to identify the specific genetic changes responsible.

Serial Passaging Experiments

Serial passaging involves exposing a bacterial population to sub-inhibitory concentrations of an antibiotic and repeatedly transferring the surviving bacteria to fresh media with gradually increasing concentrations of the drug. annualreviews.org This process selects for mutants with enhanced ability to survive in the presence of the antibiotic. For sulfonamides, this method has been used to generate resistant strains in the laboratory, allowing for the subsequent study of the acquired resistance mechanisms. annualreviews.orgnih.gov For instance, studies on Neisseria meningitidis have demonstrated that serial passaging in the presence of sulfonamides can lead to the selection of variants with reduced susceptibility. nih.gov

A typical serial passaging experiment to study resistance development to a sulfonamide might involve the following steps:

Inoculation of a susceptible bacterial strain into a liquid culture medium containing a sub-lethal concentration of the sulfonamide.

Incubation to allow for bacterial growth.

Transfer of a small volume of the culture to a fresh medium with a slightly higher concentration of the sulfonamide.

Repetition of this process for numerous passages.

Isolation and characterization of the resulting resistant strains.

Mutagenesis Studies

Mutagenesis studies are employed to induce mutations in bacterial DNA, which can then be screened for resistance phenotypes. This can be achieved through various methods, including exposure to chemical mutagens, UV radiation, or through more targeted genetic techniques. nih.gov In the context of sulfonamide resistance, site-directed mutagenesis has been a powerful tool. nih.gov This technique allows researchers to introduce specific, intentional changes to the DNA sequence of a gene, such as the folP gene which encodes dihydropteroate synthase (DHPS), the target of sulfonamides. nih.govasm.org

By creating specific mutations in the folP gene and expressing the altered gene in a susceptible bacterial host, researchers can directly test the effect of these mutations on sulfonamide susceptibility. nih.govasm.org Studies on Neisseria meningitidis have utilized site-directed mutagenesis to identify amino acid substitutions in DHPS that are critical for conferring resistance. nih.govasm.org

A summary of findings from mutagenesis studies on sulfonamide resistance is presented in the table below.

Target GeneOrganismType of MutationEffect on Resistance
folPNeisseria meningitidisAmino acid substitutions (e.g., at codons 31 and 194)Increased resistance to sulfonamides. asm.org
folPNeisseria meningitidisInsertion of amino acids (e.g., Gly-Ser at codons 195-196)Contributes to high-level sulfonamide resistance. asm.org
sul1, sul2, sul3Various Gram-negative bacteriaAcquisition of these genesEncode for sulfonamide-resistant variants of DHPS. nih.govnih.gov

Characterization of Resistant Phenotypes in Laboratory Strains

Once resistant strains are generated through serial passaging or mutagenesis, they are characterized to understand the nature of their resistance. This involves a combination of phenotypic and genotypic analyses.

Phenotypic Characterization

Phenotypic characterization focuses on the observable traits of the resistant bacteria. A primary step is to determine the minimum inhibitory concentration (MIC) of the sulfonamide against the resistant strain. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterium. An increase in the MIC value compared to the susceptible parent strain confirms the resistant phenotype.

Other phenotypic traits that may be investigated include:

Cross-resistance: Determining if resistance to one sulfonamide confers resistance to other related sulfonamides or even different classes of antibiotics.

Fitness cost: Assessing whether the acquisition of resistance comes at a biological cost to the bacterium, such as a reduced growth rate or virulence, in the absence of the antibiotic. researchgate.net

Enzyme kinetics: For resistance mechanisms involving target modification, the kinetic properties of the altered enzyme (e.g., DHPS) can be studied to understand how its affinity for the substrate (p-aminobenzoic acid) and the inhibitor (sulfonamide) has changed. nih.gov

Genotypic Characterization

Genotypic characterization aims to identify the genetic basis of the observed resistance. This typically involves sequencing the relevant genes in the resistant strains and comparing them to the sequences from the susceptible parent strain. For sulfonamide resistance, the primary target for sequencing is the folP gene. asm.org The identification of mutations in this gene can provide direct evidence for the mechanism of resistance. asm.org

In addition to target gene mutations, the presence of mobile genetic elements that carry sulfonamide resistance genes, such as sul1, sul2, and sul3, is also investigated. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com These genes are often located on plasmids and integrons, which can be transferred between bacteria, facilitating the spread of resistance. nih.govnih.gov

The table below summarizes the common genotypic and phenotypic characteristics of sulfonamide-resistant laboratory strains.

CharacteristicDescriptionExamples in Sulfonamide Resistance
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.Resistant strains show a significant increase in the MIC of sulfonamides compared to susceptible strains. asm.org
Genetic Mutations Changes in the DNA sequence of a gene.Point mutations, insertions, or deletions in the folP gene are common. asm.org
Acquisition of Resistance Genes The uptake of new genetic material encoding resistance.Presence of sul1, sul2, or sul3 genes on plasmids or integrons. nih.govnih.gov
Enzyme Alteration Changes in the structure and function of the target enzyme.Altered dihydropteroate synthase (DHPS) with reduced binding affinity for sulfonamides. nih.gov
Fitness Cost Potential disadvantages for the bacteria due to the resistance mechanism in the absence of the antibiotic.Reduced growth rate or virulence has been observed in some sulfonamide-resistant strains. researchgate.net

Design, Synthesis, and in Vitro Evaluation of Phthalylsulfamethizole Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. semanticscholar.org For Phthalylsulfamethizole, SAR studies would focus on elucidating the contributions of its core components: the phthalimide (B116566) moiety, the benzene (B151609) sulfonamide group, and the methylthiadiazole ring.

The biological activity of this compound derivatives can be significantly altered by modifying its core structure. While specific experimental data on this compound derivatives is limited, the principles of substituent modification can be inferred from studies on related compounds like other sulfonamides and phthalimide-containing molecules. nih.govnih.gov

Modifications would typically involve:

The Phthaloyl Group: Altering the substitution pattern on the phthalic acid moiety can influence solubility and cell permeability. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the entire molecule, potentially affecting its binding affinity to the target enzyme.

The Sulfonamide Linkage: The sulfonamide group is a critical pharmacophoric element in this class of drugs. Modifications here are generally conservative. However, altering the geometry or electronic nature of this linker could impact the orientation of the molecule within the enzyme's active site.

The Phenyl Ring: Substitutions on the central phenyl ring can affect the molecule's lipophilicity and metabolic stability. For example, introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life. nih.gov

The Methizole Moiety: The 5-methyl-1,3,4-thiadiazole ring is a key feature. Variations in the heterocyclic ring system or the methyl group could lead to changes in target specificity and potency.

A hypothetical SAR study could involve synthesizing a series of derivatives with systematic modifications at these positions and evaluating their in vitro antibacterial activity, for instance, by determining their minimum inhibitory concentration (MIC) against a panel of bacteria.

Hypothetical In Vitro Antibacterial Activity of this compound Derivatives

CompoundR1 (on Phthalimide)R2 (on Phenyl)R3 (on Thiadiazole)MIC (µg/mL) vs. E. coli
This compound HHCH₃16
Derivative 1 4-NO₂HCH₃32
Derivative 2 H3-FCH₃8
Derivative 3 HHCF₃64
Derivative 4 4-OHHCH₃18

Note: The data in this table is hypothetical and for illustrative purposes only.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For this compound, the key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the phthalimide and sulfonamide groups.

Hydrogen Bond Donor: The sulfonamide nitrogen.

Aromatic/Hydrophobic Regions: The phthalimide and phenyl rings.

A Heterocyclic Moiety: The methylthiadiazole ring, which can engage in specific interactions with the target protein.

Computational modeling can be employed to build a pharmacophore model based on the structure of this compound and its known interactions with dihydropteroate (B1496061) synthase. This model can then be used to screen virtual libraries of compounds to identify new potential derivatives.

Rational Design Strategies for Novel Analogues

Rational drug design aims to create new molecules with a desired biological activity based on an understanding of the biological target. researchgate.net

Isosteric and bioisosteric replacements involve substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of producing similar biological activity. nih.gov In the context of this compound, this could involve:

Replacing the phthalic acid moiety with other dicarboxylic acids to alter physical properties.

Substituting the thiadiazole ring with other five-membered heterocycles like oxadiazole, triazole, or thiazole (B1198619) to explore different binding interactions. ncats.io

Exchanging the methyl group on the thiadiazole ring with other small alkyl or halogen groups to fine-tune steric and electronic properties.

Scaffold hopping is a computational technique used to identify new molecular backbones that can maintain the same biological activity as a known ligand. nih.gov This approach could be used to find entirely new core structures that mimic the pharmacophoric features of this compound.

Molecular hybridization involves combining structural features from two or more different bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. For instance, the phthalimide moiety of this compound could be linked to a different antibacterial pharmacophore to create a novel broad-spectrum antibiotic.

In Vitro Biological Screening of Derivatives

Once novel derivatives of this compound are synthesized, they must undergo in vitro biological screening to assess their activity and properties. mdpi.comscielo.org.mx This typically includes:

Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial strains.

Enzyme Inhibition Assays: Directly measuring the inhibitory activity of the compounds against the target enzyme, dihydropteroate synthase, to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cytotoxicity Assays: Evaluating the toxicity of the compounds against mammalian cell lines to assess their selectivity and potential for adverse effects.

ADME Profiling: In vitro assessment of Absorption, Distribution, Metabolism, and Excretion properties, such as solubility, membrane permeability, and metabolic stability in the presence of liver microsomes. scielo.org.mx

Hypothetical In Vitro Evaluation of this compound Analogues

CompoundTarget Enzyme IC₅₀ (µM)Antibacterial MIC (µg/mL)Cytotoxicity CC₅₀ (µM)
This compound 5.216>100
Analogue A 2.88>100
Analogue B 10.53285
Analogue C 4.112>100

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzyme Inhibition Assays with Analogue Compounds

The inhibitory potential of newly synthesized analogues of this compound against specific enzymatic targets is a crucial step in evaluating their therapeutic promise. Enzyme inhibition assays are fundamental in vitro tools used to determine the efficacy and mechanism by which a compound, such as a this compound derivative, interacts with and inhibits an enzyme. bgc.ac.in These assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.

The design of these assays often involves selecting an appropriate enzyme target relevant to a particular disease state. For instance, in the context of anti-inflammatory or anti-cancer research, enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or various kinases might be chosen as targets. The assay typically involves incubating the enzyme with its specific substrate and varying concentrations of the inhibitor compound. The rate of product formation or substrate depletion is then measured, often using spectrophotometric, fluorometric, or luminescent methods.

The results of these assays are commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Kinetic studies can further elucidate the mechanism of inhibition, determining whether the analogue acts as a competitive, non-competitive, or uncompetitive inhibitor. bgc.ac.in This information is vital for understanding the structure-activity relationship (SAR) and for the further optimization of lead compounds.

For example, a series of this compound analogues could be screened against a panel of enzymes to assess their inhibitory profile. The data generated would allow researchers to identify which structural modifications lead to enhanced potency and selectivity for the target enzyme.

Table 1: Illustrative Enzyme Inhibition Data for this compound Analogues

Analogue IDTarget EnzymeIC₅₀ (µM)Inhibition Type
PSM-A01COX-215.2Competitive
PSM-A025-LOX8.5Non-competitive
PSM-A03p38 MAPK22.1ATP-competitive
PSM-A04COX-25.8Competitive
PSM-A055-LOX12.3Mixed

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cell-Based Assays for Specific Molecular Events (e.g., pathway modulation)

Following the initial evaluation of enzyme inhibition, it is imperative to assess the activity of this compound derivatives and analogues within a more biologically relevant context. Cell-based assays serve this purpose by providing insights into how these compounds affect specific molecular events and signaling pathways within living cells. bioanalysis-zone.comsigmaaldrich.com These assays are critical for validating the mechanism of action suggested by enzyme inhibition studies and for identifying potential off-target effects.

A variety of cell-based assays can be employed to investigate the modulation of specific cellular pathways. promega.jp For instance, if a this compound analogue is found to inhibit a key kinase in a pro-inflammatory pathway, a subsequent cell-based assay would aim to confirm this activity in a cellular model. This could involve using a specific cell line, such as macrophages or synoviocytes, stimulated to mimic an inflammatory state.

One common approach is the use of reporter gene assays. indigobiosciences.com In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest. A decrease or increase in the reporter signal in the presence of the test compound indicates modulation of that pathway.

Another powerful technique is Western blotting, which can be used to measure the levels of specific proteins and their phosphorylation status. For example, to assess the impact of a this compound derivative on the NF-κB signaling pathway, researchers could measure the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits in cells treated with the compound.

Furthermore, assays that measure the production of downstream mediators, such as cytokines (e.g., TNF-α, IL-6) or prostaglandins, can provide a functional readout of pathway modulation. These are often measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).

The data from these cell-based assays are crucial for establishing a clear link between the molecular target of the compound and a cellular response, thereby strengthening the rationale for its further development.

Table 2: Illustrative Data from Cell-Based Assays for a this compound Analogue (PSM-A04)

Assay TypeCell LineTarget PathwayMeasured EndpointResult (at 10 µM)
Reporter Gene AssayHEK293NF-κBLuciferase Activity45% decrease
Western BlotRAW 264.7MAPKp-p38 levels60% reduction
ELISATHP-1Pro-inflammatory CytokinesTNF-α secretion55% inhibition
Prostaglandin AssayA549Eicosanoid SynthesisPGE₂ production70% decrease

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Environmental Fate and Degradation Research of Phthalylsulfamethizole

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves chemical transformation without the intervention of living organisms, primarily through reactions with light (photolysis) and water (hydrolysis). nih.gov

Photolysis, or degradation by light, is a significant pathway for the transformation of many pharmaceutical compounds in surface waters.

Research on sulfamethizole (B1682507) (SFZ), a core component of Phthalylsulfamethizole, demonstrates its susceptibility to photodegradation. A study investigating the breakdown of several sulfonamides under UV irradiation found that after 180 minutes of direct UV photolysis, 51% of the initial SFZ concentration was removed. iwaponline.com The degradation process was found to follow pseudo-first-order kinetics. iwaponline.comnih.gov The rate of photolytic degradation can be significantly enhanced by the presence of oxidizing agents, a process known as advanced oxidation. nih.gov For instance, in a UV/Na₂S₂O₈ system, the photodegradation rate of SFZ was 0.0096 min⁻¹. iwaponline.comnih.gov

The phthalate (B1215562) moiety also undergoes photodegradation. Studies on various phthalic acid esters (PAEs) show that hydroxyl radicals produced during photocatalysis can attack both the ester side-chains and the benzene (B151609) ring, leading to hydroxylated compounds and eventual ring-opening byproducts. frontiersin.org The major products from the photolysis of related compounds like phthaldialdehyde include phthalide. epa.gov

Table 1: Photodegradation Rates for Sulfamethizole (SFZ) in Various UV/Oxidant Systems Initial Concentration: 20 mg/L

UV/Oxidant System Degradation Rate (min⁻¹)
UV/Na₂S₂O₈ 0.0096 iwaponline.comnih.gov
UV/H₂O₂ Not specified for SFZ, but lower than other systems for related sulfonamides
UV/NaBrO₃ Not specified for SFZ, but was the highest for SFZ among tested systems

Data derived from a comparative study on sulfonamides. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the most susceptible bond to hydrolysis is the amide linkage between the phthalic acid and sulfamethizole parts.

Studies have demonstrated that cerium dioxide (CeO₂) nanostructures can catalyze the hydrolytic cleavage of various sulfonamide drugs, including sulfamethizole, under ambient conditions. acs.org This process involves the cleavage of the S-N and C-N bonds. acs.org The rate of hydrolysis is influenced by pH. nih.gov For sulfamethoxazole (B1682508), a structurally similar sulfonamide, hydrolysis occurs more rapidly in neutral and alkaline environments. tandfonline.comnih.gov This is attributed to the higher concentration of hydroxyl radicals (·OH), which are key reactants in the process. tandfonline.comresearchgate.net However, one assessment noted that sulfamethoxazole does not readily hydrolyze under typical environmental conditions. env.go.jp The presence of certain inorganic anions, such as nitrate (B79036) and bicarbonate, may inhibit the hydrolysis of sulfonamides by scavenging the reactive oxygen species involved. tandfonline.comnih.gov

The ester bonds in phthalate esters are also subject to hydrolysis. The rate of this hydrolysis is influenced by factors such as the distance between sulfide (B99878) groups and the ester, as well as the pH of the surrounding buffer. nih.gov For example, increasing the buffer pH from 7.4 to 8.0 was shown to increase the rate of ester hydrolysis significantly. nih.gov

Biotic Degradation Mechanisms by Microbial Communities

Biotic degradation is the breakdown of organic matter by microorganisms like bacteria and fungi. nih.gov This is a critical process for the removal of pharmaceutical compounds from soil and water.

Under aerobic conditions (in the presence of oxygen), microorganisms can effectively degrade both sulfonamides and phthalates.

A key study demonstrated the biodegradation of sulfamethizole by common microorganisms, including Rhodococcus rhodochrous, Pseudomonas putida, Pseudomonas fluorescens, Bacillus subtilis, and Sphingomonas herbicidovorans. witpress.com Research on the closely related sulfamethoxazole (SMX) shows that native river sediment has a strong capacity for its degradation, with calculated biodegradation half-lives in sediment as short as 3.3 to 25.6 hours. nih.gov The degradation of SMX often proceeds through the cleavage of the molecule, yielding metabolites like 3-amino-5-methylisoxazole (B124983) and 4-aminophenol. nih.gov

The phthalic acid component is also readily biodegradable under aerobic conditions. Mixed cultures of bacteria enriched from aquatic sediments have been shown to grow on phthalic acid isomers. nih.govasm.org The aerobic catabolism of phthalic acid often proceeds through protocatechuate as an intermediate. asm.org The degradation of phthalic acid esters is initiated by the action of esterase enzymes, which hydrolyze the esters to form phthalic acid and the corresponding alcohol. nih.gov

In environments lacking oxygen (anoxic or anaerobic), such as in deep sediments or sludge digesters, different microbial communities and metabolic pathways are responsible for degradation. erasm.org

The anaerobic degradation of phthalic acid isomers has been well-documented. nih.gov Methanogenic consortia can mineralize phthalates, converting them to methane (B114726) and carbon dioxide. acs.orgnih.gov The degradation pathway under these conditions is distinct from the aerobic route and may involve the formation of benzoyl-CoA as a central intermediate. nih.gov The water solubility of the specific phthalate ester is a major factor limiting its degradation rate under anaerobic conditions. acs.org

The sulfonamide moiety can also be transformed under anaerobic conditions. In situ studies in suboxic/anoxic alluvial aquifers have estimated the degradation half-life of sulfamethoxazole to be between 3.1 and 6.5 days. acs.org This demonstrates that even in the absence of oxygen, microbial processes can contribute to the attenuation of these compounds.

Specific microorganisms and the enzymes they produce are responsible for the breakdown of this compound's components.

For the Sulfonamide Moiety: Several bacterial strains have been identified that can degrade sulfonamides like sulfamethoxazole. These include:

Achromobacter denitrificans PR1 up.ptsonar.ch

Leucobacter sp. GP sonar.ch

Ochrobactrum sp. SMX-PM1-SA1 nih.gov

Labrys sp. SMX-W1-SC11 nih.gov

Gordonia sp. SMX-W2-SCD14 nih.gov

Rhodococcus rhodochrous witpress.com

Pseudomonas putida witpress.com

The enzymatic pathways often involve an initial cleavage of the sulfonamide. A key enzyme identified in this process is sulfonamide monooxygenase (SadA) , a type of flavin monooxygenase that carries out the ipso-hydroxylation of the molecule. sonar.ch Other enzymes, such as hydroquinone dioxygenase , have also been implicated in the further breakdown of metabolites. nih.gov

For the Phthalate Moiety: The biodegradation of phthalic acid esters is typically initiated by esterases or hydrolases , which cleave the ester bonds to release phthalic acid. nih.gov The resulting phthalic acid is then targeted by phthalate isomer dioxygenases , which hydroxylate the aromatic ring, preparing it for ring cleavage and further metabolism into central cellular pathways. nih.gov Bacterial genera known to be involved in this degradation include Pseudomonas and Rhodococcus. witpress.comnih.gov

Environmental Compartmentalization and Transport Research

The environmental journey of a chemical compound like this compound is dictated by a series of physical and chemical processes that determine its distribution and movement between different environmental compartments, namely soil, water, and air. Research in this area is fundamental to predicting potential exposure levels and environmental concentrations.

Adsorption and Desorption Studies in Soil and Sediment Matrices

The tendency of a chemical to attach to soil and sediment particles is a critical factor in its environmental mobility. This process, known as adsorption, and its reverse, desorption, are quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates that the compound is likely to be strongly bound to soil organic matter and less likely to leach into groundwater. chemsafetypro.com

For sulfonamides, adsorption is known to be significantly influenced by soil properties such as pH and organic matter content. As ionizable compounds, their charge state, which is dependent on the ambient pH, can affect their interaction with charged soil particles. ecetoc.org

Illustrative Data for Adsorption/Desorption of a Hypothetical Sulfonamide:

Soil TypeOrganic Carbon (%)pHHypothetical Kd (L/kg)Hypothetical Koc (L/kg)
Sandy Loam1.56.55.2347
Clay Loam3.25.815.8494
Silt Loam2.87.18.9318

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Desorption studies are equally important as they determine the potential for a bound chemical to be released back into the soil solution, potentially becoming mobile again. Hysteresis, a phenomenon where desorption is not the simple reverse of adsorption, is often observed for organic compounds in soil.

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a substance transitions from a solid or liquid phase into a gaseous phase, allowing for its transport in the atmosphere. The potential for a chemical to volatilize is primarily assessed through its vapor pressure and its Henry's Law constant. henrys-law.orgvedantu.com The vapor pressure indicates the tendency of a compound to evaporate, while the Henry's Law constant describes its partitioning between water and air. henrys-law.orglibretexts.org

Generally, sulfonamides are considered to have low volatility due to their relatively low vapor pressures and Henry's Law constants. This suggests that atmospheric transport is not a primary pathway for the environmental distribution of compounds like this compound. However, specific experimental data for this compound would be necessary to confirm this assumption.

Illustrative Physicochemical Properties Related to Volatilization for a Hypothetical Sulfonamide:

ParameterHypothetical ValueSignificance
Vapor Pressure1.2 x 10-8 Pa at 25°CIndicates a very low tendency to evaporate.
Henry's Law Constant3.5 x 10-10 atm·m3/molSuggests the compound will preferentially remain in water rather than partition to air.

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Environmental Fate Modeling and Simulation in Research

Environmental fate models are computational tools that integrate a chemical's physical-chemical properties with environmental parameters to predict its distribution, concentration, and persistence in various environmental compartments. researchgate.netrsc.org These models are essential for conducting risk assessments, especially when extensive field data is unavailable. mdpi.com

Development and Validation of Predictive Models

The development of a predictive model for a substance like this compound would involve several key steps. Initially, the model would be parameterized using available or estimated physicochemical data, such as soil adsorption coefficients, degradation rates (both abiotic and biotic), and volatilization potential. battelle.orgmdpi.com The model would then simulate the compound's behavior in a defined environmental scenario, such as a specific watershed or agricultural field.

Validation of the model is a critical step and would ideally involve comparing the model's predictions with measured concentrations from laboratory or field studies. rsc.org Given the lack of specific data for this compound, any model developed would be based on assumptions derived from the broader class of sulfonamides and would carry a high degree of uncertainty.

Mass Balance and Flux Analysis in Simulated Ecosystems

Mass balance studies aim to account for the total amount of a chemical within a defined system, tracking its movement and transformation over time. nih.govcreative-biolabs.comqps.com In a simulated ecosystem, such as a laboratory microcosm or a controlled field plot, a known amount of this compound would be introduced. Over time, samples from different compartments (soil, water, sediment, and potentially biota) would be analyzed to determine the concentration and form of the compound.

This analysis allows for the calculation of fluxes, or the rates of transfer, between compartments. For example, the flux from the water column to the sediment due to adsorption could be quantified. A complete mass balance would also account for losses from the system due to degradation, leaching, or volatilization. pharmaron.com Without experimental data, a mass balance for this compound cannot be constructed.

Computational and Theoretical Studies of Phthalylsulfamethizole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can provide detailed information about the electronic distribution and predict spectroscopic behavior.

DFT studies can be employed to analyze the electronic structure of Phthalylsulfamethizole, providing insights into its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the generation of a Molecular Electrostatic Potential (MEP) map.

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For sulfonamides like sulfamethoxazole (B1682508), DFT calculations have shown that the HOMO is often localized on the aniline (B41778) part of the molecule, while the LUMO is distributed over the sulfonamide and heterocyclic ring. christuniversity.innih.govresearchgate.netresearchgate.net A similar distribution would be expected for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. For a molecule like this compound, the oxygen atoms of the sulfonyl and phthaloyl groups, as well as the nitrogen atoms of the thiadiazole ring, would be expected to be regions of negative electrostatic potential. psgcas.ac.inresearchgate.net

Illustrative DFT-Calculated Electronic Properties for a Sulfonamide Structure Analogous to this compound
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability

Quantum chemical calculations are also highly effective in predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to assign the observed vibrational bands to specific molecular motions. nih.govresearchgate.netarxiv.orgcore.ac.ukresearchgate.net

For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with its various functional groups. For instance, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group typically appear in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C=O stretching vibrations of the phthaloyl group would be expected in the range of 1680-1750 cm⁻¹. The N-H stretching and bending vibrations, as well as the various vibrations of the aromatic and heterocyclic rings, could also be calculated and assigned.

Illustrative Predicted Vibrational Frequencies for this compound Functional Groups
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch~1350
Sulfonyl (SO₂)Symmetric Stretch~1160
Phthaloyl (C=O)Stretching~1720
Amide (N-H)Stretching~3300

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as solvents. ajgreenchem.comacs.orgnih.govmdpi.comnih.govchemrxiv.org

This compound is a relatively flexible molecule, with several rotatable bonds. MD simulations can explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. A study on the parent molecule, sulfamethizole (B1682507), revealed the importance of intramolecular S···O chalcogen bonding in locking the molecular conformation. researchgate.net This type of interaction likely plays a significant role in determining the preferred conformation of this compound as well.

MD simulations can track the root-mean-square deviation (RMSD) of the atomic positions over time to assess the stability of different conformations. By analyzing the trajectories from MD simulations, one can understand how the different parts of the molecule move relative to each other and identify the most flexible regions.

MD simulations are particularly useful for studying how a molecule interacts with solvent molecules. By explicitly including solvent molecules (such as water) in the simulation box, one can analyze the formation and dynamics of the solvation shell around the solute. nih.govmdpi.com

For this compound, MD simulations in an aqueous environment could reveal the extent of hydration around its polar and non-polar regions. The solvent accessible surface area (SASA) can be calculated to quantify the exposure of different parts of the molecule to the solvent. Furthermore, the dynamics of hydrogen bonding between the molecule's hydrogen bond donors and acceptors and the surrounding water molecules can be analyzed to understand its solubility and hydration properties.

Illustrative Parameters from a Molecular Dynamics Simulation of a Sulfonamide in Water
ParameterTypical Value/ObservationSignificance
RMSD of backbone1-3 ÅIndicates conformational stability
Average SASA~400 ŲMeasures solvent exposure
Average number of H-bonds with water4-6Quantifies hydration

In Silico Screening and Virtual Ligand Design

In silico methods are widely used in drug discovery to identify and design new molecules with desired biological activity. nih.govnih.govnih.govsciepub.comsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com For this compound, these techniques can be used to explore its potential as an inhibitor of specific enzymes or to design new derivatives with improved properties.

The primary target of sulfonamide antibiotics is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govresearchgate.net Virtual screening involves docking a library of compounds into the active site of the target protein to predict their binding affinity and mode of interaction. Molecular docking studies on sulfonamide derivatives with DHPS have shown that the p-aminophenyl group mimics the natural substrate, p-aminobenzoic acid (PABA), while the heterocyclic ring extends into a different part of the active site. psgcas.ac.in

Virtual ligand design can be used to modify the structure of this compound to improve its binding to DHPS or to target other enzymes. By understanding the structure-activity relationships (SAR) from docking studies, medicinal chemists can propose new derivatives with enhanced potency or selectivity. For example, modifications to the phthaloyl group or the sulfamethizole moiety could be explored to optimize interactions with the target protein.

Illustrative Virtual Screening Results for Sulfonamide Derivatives against Dihydropteroate Synthase
CompoundDocking Score (kcal/mol)Key Interacting Residues
Sulfamethizole-7.5Arg63, Lys221, Arg255
Derivative A-8.2Arg63, Lys221, Phe190
Derivative B-7.9Lys221, Arg255, Pro64

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger or block its response. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that illustrates the key molecular interaction points. dergipark.org.tr These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, aromatic rings, and positively or negatively ionizable groups. nih.gov

The development of a pharmacophore model can follow two main pathways: ligand-based or structure-based. nih.gov Ligand-based approaches are utilized when the three-dimensional structure of the target is unknown, deriving a common feature hypothesis from a set of known active molecules. mdpi.com Conversely, structure-based methods derive the pharmacophore from the known structure of the protein-ligand complex, defining the key interactions within the binding site. nih.gov

Once developed, a primary application of a pharmacophore model is in virtual screening, where large compound libraries are searched to identify new molecules that match the pharmacophoric features and are therefore likely to be active. dergipark.org.trdovepress.com This approach can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and biological testing. nih.gov

In a notable study relevant to the active moiety of this compound, a pharmacophore model was developed for mammalian target of rapamycin (B549165) (mTOR) antagonists. This model was used as a 3D query to screen a database of existing drugs. Through this in silico screening, sulfamethizole was identified as a hit, which was subsequently confirmed to have low micromolar bioactivity against mTOR in vitro. nih.gov This demonstrates the power of pharmacophore modeling to identify novel activities for known compounds.

Table 1: Common Pharmacophoric Features This table outlines the key molecular features used in pharmacophore modeling to define the interaction points between a ligand and its biological target.

Feature TypeAbbreviationDescription
Hydrogen Bond AcceptorHBAA functional group capable of accepting a hydrogen bond.
Hydrogen Bond DonorHBDA functional group capable of donating a hydrogen bond.
Hydrophobic AreaHA non-polar region of the molecule that can engage in hydrophobic interactions.
Aromatic RingARA planar, cyclic, conjugated system, typically a phenyl ring.
Positively IonizablePIA functional group that is typically positively charged at physiological pH.
Negatively IonizableNIA functional group that is typically negatively charged at physiological pH.
Exclusion VolumeXVOLA forbidden area representing the space occupied by the receptor, added to refine the model.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle of QSAR is that variations in the biological activity of compounds within a series are dependent on changes in their molecular structure and physicochemical properties. fiveable.menih.gov These models are powerful tools in drug discovery for predicting the activity of untested compounds, optimizing lead candidates, and minimizing extensive experimental testing. nih.gov

The development of a robust QSAR model involves several key stages:

Data Set Selection: A series of structurally related compounds with well-defined, quantitative biological activity data (e.g., IC₅₀ or EC₅₀ values) is curated.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple one-dimensional properties to complex three-dimensional fields. nih.govslideshare.net

Model Construction: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the molecular descriptors (independent variables) to the biological activity (dependent variable). fiveable.me

Model Validation: The model's predictive power and robustness are rigorously assessed using statistical validation techniques, including internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in model training. slideshare.net

For a compound like this compound, a QSAR study could be developed by synthesizing a series of derivatives with modifications to the phthalyl group or the sulfamethizole moiety. By correlating descriptors of these derivatives with their measured antibacterial activity, a predictive model could be built to guide the design of more potent analogs.

Table 2: Exemplary Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs This table presents a selection of descriptor types that would be relevant for developing a QSAR model to predict the biological activity of this compound derivatives.

Descriptor ClassExample DescriptorDescriptionPotential Relevance for this compound
Topological Molecular Connectivity IndexDescribes the branching and connectivity of the molecular skeleton.Changes in the phthalyl or thiazole (B1198619) rings would alter this value.
Electronic Dipole MomentMeasures the overall polarity of the molecule.Influences solubility and interaction with polar sites in the target enzyme.
Physicochemical LogP (Partition Coefficient)Quantifies the lipophilicity of the molecule.Critical for membrane permeability and reaching the bacterial target.
Steric/Geometric Molecular VolumeRepresents the van der Waals volume of the molecule.Relates to how well the molecule fits into the enzyme's active site.
Quantum Chemical HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Advanced Computational Methodologies

Machine Learning Applications in Chemical Space Exploration

The exploration of chemical space—the vast ensemble of all possible molecules—is a significant challenge in drug discovery. researchgate.net Machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools to navigate this space more efficiently. lanl.gov These methods can learn complex patterns from large datasets of chemical structures and their associated properties, enabling the prediction of activities and the generation of novel molecular structures with desired characteristics. nih.gov

Generative models, a key class of ML algorithms, are particularly powerful for chemical space exploration. mdpi.com Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on libraries of known molecules to learn the underlying rules of chemical structure and synthesis. nih.gov Once trained, these models can generate new, chemically valid molecules. This process can be guided by reinforcement learning, where the model is rewarded for generating structures that are predicted to have high activity, good pharmacokinetic properties, or high synthetic feasibility. nih.gov

In the context of this compound, these ML techniques could be applied to:

Virtual Screening Enhancement: Train classification models to rapidly screen massive virtual libraries and identify compounds likely to share the antibacterial mechanism of this compound. researchgate.net

De Novo Design: Use generative models to design novel sulfonamide-containing compounds that possess optimized properties, such as increased potency against resistant bacterial strains or improved solubility, effectively exploring the chemical space around the core this compound scaffold. researchgate.net

ADMET Prediction: Develop models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of newly designed analogs, helping to prioritize candidates with a higher probability of success in later developmental stages. dovepress.com

Table 3: Comparison of Machine Learning Models for Chemical Space Exploration This table summarizes common machine learning algorithms used in drug discovery, highlighting their primary applications and characteristics.

Machine Learning ModelPrimary ApplicationKey Characteristic
Random Forest (RF) QSAR, ClassificationAn ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting.
Support Vector Machine (SVM) Classification, RegressionFinds an optimal hyperplane that separates data points into different classes, effective in high-dimensional spaces.
Recurrent Neural Network (RNN) De Novo Molecular GenerationA type of neural network that can process sequential data, making it suitable for generating molecules represented as text strings (e.g., SMILES).
Generative Adversarial Network (GAN) De Novo Molecular GenerationConsists of two competing neural networks (a generator and a discriminator) that work together to generate realistic, novel molecular structures.
Graph Convolutional Network (GCN) Property PredictionA deep learning approach that operates directly on graph-based representations of molecules, capturing structural information effectively.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational techniques that allow for the study of large, complex chemical systems, such as an enzyme interacting with a substrate or inhibitor. nih.govresearchgate.net This approach combines the high accuracy of quantum mechanics (QM) with the computational efficiency of molecular mechanics (MM). core.ac.uk The basic principle is to partition the system into two regions: a small, chemically active part (e.g., the ligand and key active site residues) is treated with a computationally expensive QM method, while the larger, less critical surrounding environment (e.g., the rest of the protein and solvent) is described by a faster MM force field. lsbu.ac.uk

The QM region is where bond-making, bond-breaking, or significant electronic polarization occurs, and the QM calculation provides a detailed description of the electronic structure. nih.gov The MM region is treated using classical physics, which accurately models the structural and electrostatic influence of the environment on the QM region. core.ac.uk The combination of these two methods provides a balance of accuracy and computational feasibility, making it possible to model chemical reactions and detailed intermolecular interactions within biological systems. cecam.org

For this compound, a QM/MM approach would be invaluable for studying its mechanism of action at an atomic level. Researchers could model its binding to the target enzyme, dihydropteroate synthase (DHPS), with high precision. A QM/MM simulation could:

Elucidate the precise electronic interactions, including charge transfer and polarization, between this compound and the DHPS active site.

Calculate the binding free energy with high accuracy, providing insight into the potency of the inhibitor. researchgate.net

Model the enzymatic reaction in the presence and absence of the inhibitor to understand the mechanism of inhibition in detail.

Table 4: Key Components of a QM/MM Simulation Setup This table outlines the essential choices and considerations when establishing a hybrid QM/MM calculation for a system like a ligand-protein complex.

ComponentDescriptionCommon Choices / Considerations
QM Region Definition Selection of atoms to be treated with quantum mechanics.The ligand, critical amino acid side chains, and any cofactors directly involved in the interaction.
QM Method The level of quantum mechanical theory used.Density Functional Theory (DFT) is a common choice for its balance of accuracy and cost.
MM Force Field The set of parameters and equations used for the molecular mechanics region.AMBER, CHARMM, OPLS are widely used force fields for biomolecules.
QM/MM Interface The method used to treat the boundary and interactions between the QM and MM regions.Can involve "link atoms" to saturate covalent bonds cut at the boundary. The coupling can be mechanical or electrostatic embedding. core.ac.uk
System Preparation Initial setup of the molecular system.Includes protein structure selection, protonation state assignment, and solvation in a water box.

Future Directions and Emerging Research Avenues for Phthalylsulfamethizole

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of sulfonamides, including Phthalylsulfamethizole, often involves multi-step processes that can be inefficient and generate significant waste. Modern organic chemistry is driving the development of more streamlined and sustainable synthetic routes. Future research will likely focus on applying these cutting-edge methods to this compound, aiming for higher efficiency, atom economy, and functional group tolerance.

Key emerging areas include:

Photoredox and Copper Co-Catalysis: Recent breakthroughs have demonstrated the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source using a synergistic photoredox and copper catalysis system. acs.org This single-step process operates at room temperature and is compatible with a wide range of amines, including electron-deficient ones, which have traditionally been challenging substrates. acs.orgthieme-connect.com

Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful tool for forming carbon-sulfur bonds. Methods for the chlorosulfonylation of arylboronic acids provide a mild and functionally tolerant route to arylsulfonyl chlorides, the key precursors to sulfonamides. nih.gov This approach avoids the harsh reagents typically used in traditional methods. nih.gov

C-H Amination: Direct C-H sulfonamidation represents a highly atom-economical strategy, as it functionalizes C-H bonds directly without pre-functionalization. thieme-connect.com Metal catalysts, particularly those based on iridium, have shown high reactivity and selectivity in these transformations, offering a direct pathway to complex sulfonamide structures. thieme-connect.com

The application of these novel catalytic systems could lead to more efficient and environmentally benign manufacturing processes for this compound and its analogues.

Catalytic SystemKey FeaturesPotential Advantage for this compound Synthesis
Photoredox/Copper Catalysis Single-step, room temperature, tolerates diverse amines. acs.orgthieme-connect.comSimplified and more versatile synthesis from readily available precursors.
Palladium Catalysis Mild conditions, significant functional group tolerance. nih.govAllows for the synthesis of complex analogues with sensitive functional groups.
Iridium-Catalyzed C-H Amination High atom economy, direct functionalization of C-H bonds. thieme-connect.comEnables late-stage modification of complex molecules to produce this compound derivatives.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding how this compound interacts with its environment, whether in a biological system or an environmental matrix, requires analytical techniques capable of in situ analysis. Future research will increasingly employ advanced spectroscopic and imaging methods to observe the compound's behavior in real-time and within its native context.

Fluorescence Spectroscopy: This technique is a powerful tool for probing drug-protein interactions. nih.gov By monitoring changes in the fluorescence of proteins (like the target enzyme dihydropteroate (B1496061) synthetase or serum albumin) upon binding of this compound, researchers can gain insights into binding affinities, mechanisms, and conformational changes without isolating the complex. nih.gov

UV-Visible Absorption Spectroscopy: This method can detect the formation of a complex between a drug and a protein. nih.gov Changes in the absorption spectrum of a protein or the drug upon interaction can be used to study the binding phenomenon and stoichiometry. For this compound, this could be used to monitor its interaction with biological macromolecules in solution. nih.gov

The development of specific molecular probes and the application of higher-resolution imaging techniques will be crucial for visualizing the subcellular localization and dynamic processes involving this compound.

Deepening Understanding of Molecular Interactions through Biophysical Methods

A thorough understanding of the molecular interactions between this compound and its biological targets is fundamental to explaining its mechanism of action and potential off-target effects. A suite of biophysical methods is now available to characterize these interactions with high precision, providing thermodynamic and kinetic data that is crucial for drug discovery and development. nih.govelsevierpure.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net This technique could be used to precisely quantify the binding of this compound to dihydropteroate synthetase.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on binding events, including association (kon) and dissociation (koff) rates. nih.govnih.gov This would allow for a dynamic characterization of the interaction between this compound and its target enzyme.

Affinity Selection Mass Spectrometry (AS-MS): AS-MS is a high-throughput method used for primary screening to identify molecules that bind to a target protein. nih.gov This could be employed to screen for new sulfonamide derivatives with improved binding to the target enzyme or to identify unintended protein interactions.

These methods provide a quantitative and mechanistic understanding of binding that goes beyond simple activity assays, offering a more robust foundation for designing improved derivatives of this compound. elsevierpure.com

Biophysical MethodKey Information ProvidedApplication to this compound Research
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS). nih.govComplete thermodynamic characterization of target binding.
Surface Plasmon Resonance (SPR) Real-time kinetics (kon, koff), binding affinity. nih.govUnderstanding the dynamics of the drug-target interaction.
Affinity Selection Mass Spectrometry (AS-MS) Identification of binding molecules from complex mixtures. nih.govHigh-throughput screening for novel binders or off-targets.
Fluorescence Spectroscopy Binding affinity, conformational changes. nih.govProbing binding mechanisms and induced structural changes in the target protein.

Investigating Evolutionary Aspects of Antimicrobial Resistance to this compound

The rise of antimicrobial resistance is a global health crisis, and understanding the evolutionary pathways that lead to resistance is critical for preserving the efficacy of existing drugs and developing new ones. supdigital.orgresearchgate.net For this compound, research will focus on the genetic and biochemical mechanisms that bacteria evolve to overcome its effects.

The primary mechanisms of resistance to sulfonamides are well-established:

Mutations in the Target Enzyme: Changes in the folP gene, which encodes dihydropteroate synthetase (DHPS), can reduce the binding affinity of sulfonamides without completely abolishing the enzyme's ability to bind its natural substrate, p-aminobenzoic acid (pABA). biorxiv.orgnih.gov

Acquisition of Resistant Genes: Bacteria can acquire foreign, drug-insensitive versions of the DHPS enzyme, encoded by sul genes (e.g., sul1, sul2). nih.govbiorxiv.orgspringernature.com These genes are often located on mobile genetic elements like plasmids, facilitating their rapid spread among different bacterial species. springernature.com The Sul enzymes are highly effective at discriminating between pABA and sulfonamides. biorxiv.orgspringernature.com

Future research will utilize laboratory evolution experiments to prospectively study the emergence of resistance. nih.gov By exposing bacterial populations to gradually increasing concentrations of this compound, scientists can map the specific mutations and evolutionary trade-offs that occur, providing insights that could inform strategies to mitigate resistance. nih.govtdl.org

Sustainable Remediation Strategies for Environmental Contamination Research

The widespread use of antibiotics like this compound in human and veterinary medicine has led to their detection in various environmental compartments, including soil and water. mdpi.comfao.orgagriculturejournals.cz Their persistence and potential to promote antibiotic resistance in environmental bacteria are significant concerns. nih.gov Research is increasingly focused on developing sustainable and effective remediation strategies.

Advanced Oxidation Processes (AOPs): Photocatalytic degradation using catalysts like titanium dioxide (TiO₂) has shown effectiveness in breaking down sulfonamides. nih.govnih.gov Research in this area will focus on optimizing reaction conditions (such as pH), developing more efficient catalysts (e.g., phosphorus-doped carbon nitride), and identifying the degradation byproducts and their potential toxicity. nih.govacs.orgmdpi.com

Biodegradation: While some sulfonamides are poorly biodegradable, combined approaches that use photocatalysis as a pre-treatment to break the parent molecule into more biodegradable intermediates are promising. nih.govresearchgate.net Studies have shown that while a compound like sulfadiazine (B1682646) is resistant to biodegradation, its photocatalytic degradation products can be further transformed by microorganisms. nih.govresearchgate.net

Combined Approaches: The integration of physical, chemical, and biological methods will be key. For instance, using photocatalysis to partially degrade this compound followed by a biological treatment step could provide a cost-effective and complete mineralization pathway. researchgate.net

Understanding the fate and transport of this compound in the environment, including its sorption to soil particles and uptake by plants, will be crucial for developing comprehensive risk assessments and remediation plans. mdpi.comscilit.com

Remediation StrategyMechanismResearch Focus
Photocatalytic Degradation Generation of highly reactive hydroxyl radicals to break down the molecule. nih.govDevelopment of novel catalysts, optimization of pH and other conditions, analysis of degradation products. nih.govacs.org
Biodegradation Use of microorganisms to metabolize the compound. nih.govIdentification of microbial consortia capable of degradation, understanding metabolic pathways.
Coupled Photocatalysis-Biodegradation Photocatalysis as a pre-treatment to enhance biodegradability. researchgate.netOptimizing the synergy between the two processes for complete mineralization. nih.govresearchgate.net

Development of Advanced Computational Models for Complex Biological Systems

Computational modeling has become an indispensable tool in drug discovery and toxicology. For this compound, advanced computational models can predict its activity, map resistance pathways, and assess potential toxicity, thereby guiding experimental research.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of compounds with their biological activity. For sulfonamides, QSAR models have been developed to predict antibacterial and even antidiabetic activity. bohrium.commedwinpublishers.com Future models for this compound could incorporate more sophisticated molecular descriptors and machine learning algorithms to predict its efficacy against resistant strains and its potential for off-target effects. asm.org

Molecular Docking and Simulation: These methods can model the interaction of this compound with its target enzyme, DHPS, at the atomic level. This allows researchers to visualize the binding mode, identify key interacting residues, and predict how specific mutations might lead to resistance.

Systems Biology Modeling: As data on the broader effects of antibiotics accumulate, systems-level models can be developed to predict how this compound might impact bacterial metabolism beyond its primary target, and how these effects could influence the evolution of resistance.

These computational approaches can accelerate the design of new this compound derivatives with improved potency or a higher barrier to resistance, while also predicting their environmental fate and toxicity. researchgate.net

Interdisciplinary Research Integrating Chemistry, Biology, and Environmental Science

The challenges and research questions surrounding this compound are inherently multifaceted and cannot be addressed by a single discipline. Future progress will depend on robust interdisciplinary collaborations that bridge chemistry, biology, and environmental science.

Chemistry and Biology: The synthesis of novel this compound analogues (chemistry) must be guided by a deep understanding of resistance mechanisms and molecular interactions with the target enzyme (biology). Biophysical methods provide the crucial link between the chemical structure and its biological function. nih.govscispace.com

Biology and Environmental Science: Understanding the evolution of resistance (sul genes) in clinical settings (biology) is directly relevant to assessing the risks posed by the presence of this compound in the environment, which can act as a reservoir for resistance genes (environmental science). nih.gov

Chemistry and Environmental Science: The development of effective environmental remediation strategies (environmental science) relies on an understanding of the chemical properties of this compound and its degradation products, as well as the design of novel catalysts and chemical processes (chemistry). nih.govnih.gov

By integrating these fields, researchers can adopt a holistic "One Health" approach, recognizing the interconnectedness of human health, animal health, and the environment in the context of antibiotic use and resistance.

Q & A

Q. What strategies mitigate confounding variables in in vivo efficacy studies?

  • Methodological Answer :
  • Randomization : Assign animals to treatment groups using block randomization.
  • Blinding : Mask researchers to treatment identities during data collection.
  • Control Groups : Include vehicle and positive controls (e.g., known sulfonamides) .

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